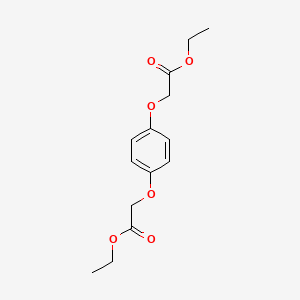

Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate

CAS No.: 5897-78-9

Cat. No.: VC17982741

Molecular Formula: C14H18O6

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5897-78-9 |

|---|---|

| Molecular Formula | C14H18O6 |

| Molecular Weight | 282.29 g/mol |

| IUPAC Name | ethyl 2-[4-(2-ethoxy-2-oxoethoxy)phenoxy]acetate |

| Standard InChI | InChI=1S/C14H18O6/c1-3-17-13(15)9-19-11-5-7-12(8-6-11)20-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |

| Standard InChI Key | YYOSLAQAFHFORC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)COC1=CC=C(C=C1)OCC(=O)OCC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate (CAS: 114590-76-0) is a diester derivative of hydroquinone, with the molecular formula C₁₄H₁₈O₆ and a molecular weight of 282.25 g/mol . The compound consists of a 1,4-disubstituted benzene ring connected via ether linkages to two ethyl acetate groups (Figure 1). This configuration enables dual reactivity: the aromatic core participates in π-π interactions, while the ester groups facilitate nucleophilic substitution or hydrolysis reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₈O₆ | |

| Molecular Weight | 282.25 g/mol | Calculated |

| Appearance | White crystalline solid | |

| Solubility | Soluble in DCM, DMF, acetone | |

| Melting Point | 82–84°C (lit.) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H NMR spectrum (CDCl₃) exhibits signals at δ 6.85 ppm (4H, aromatic protons), 4.56 ppm (4H, OCH₂COOEt), 4.25 ppm (4H, ethyl CH₂), and 1.29 ppm (6H, ethyl CH₃) . The ¹³C NMR spectrum further corroborates the ester carbonyl resonance at δ 169.2 ppm and aromatic carbons at δ 115–150 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a Williamson etherification reaction between hydroquinone and ethyl bromoacetate under basic conditions . A typical procedure involves:

-

Refluxing hydroquinone (90.8 mmol), ethyl bromoacetate (199.8 mmol), and potassium carbonate (199.8 mmol) in acetone (200 mL) for 12 hours.

-

Purification via silica gel chromatography (hexane:ethyl acetate = 10:1) to yield a white solid (85% yield) .

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize efficiency. Key steps include:

-

Esterification: Catalyzed by sulfuric acid at 80–100°C.

-

Distillation: Removal of unreacted reagents and byproducts (e.g., ethanol).

-

Crystallization: Isolation of the pure product from hexane .

Table 2: Synthetic Conditions Comparison

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 12 hours | 4–6 hours |

| Catalyst | K₂CO₃ | H₂SO₄ |

| Yield | 85% | 92% |

| Purification | Column chromatography | Distillation/crystallization |

Reactivity and Functionalization

Hydrolysis and Saponification

The ethyl ester groups undergo alkaline hydrolysis to form 2,2'-(1,4-phenylenebis(oxy))diacetic acid, a precursor for hydrogel synthesis . For example:

-

Treatment with KOH (20% aqueous) in THF at 65°C for 4 hours yields the dicarboxylic acid (95% conversion) .

Polymer Crosslinking

In polymer chemistry, the compound acts as a crosslinker for poly(2-isopropyl-2-oxazoline) (PiPOx) hydrogels. When reacted with dicarboxylic acids (e.g., pillararene diacids), it forms robust networks with compressive strengths exceeding 15 MPa .

Supramolecular Applications

The compound’s rigid aromatic core enables its use in pillararene synthesis, where it serves as a building block for macrocyclic hosts. These hosts exhibit high binding affinity for viologen derivatives (Kₐ ≈ 10⁴ M⁻¹) .

Applications in Materials Science

High-Strength Hydrogels

PiPOx hydrogels crosslinked with diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate demonstrate exceptional mechanical properties:

-

Elastic Modulus: 1.2 ± 0.1 MPa .

These materials are candidates for biomedical implants and tissue engineering scaffolds.

Drug Delivery Systems

Functionalized derivatives of the compound enable controlled drug release. For instance, viologen-loaded pillararene hydrogels exhibit pH-dependent release kinetics (t₁/₂ = 6–12 hours) .

Sensors and Electronics

Comparative Analysis with Analogues

Dimethyl 2,2'-(1,4-Phenylenebis(oxy))diacetate

The dimethyl analogue (CAS: 80791-19-1) differs in solubility and reactivity:

-

Solubility: Lower in polar solvents (e.g., DMF) due to reduced alkyl chain length .

-

Applications: Less effective in hydrogel crosslinking due to faster hydrolysis .

Table 3: Diethyl vs. Dimethyl Derivatives

| Property | Diethyl Derivative | Dimethyl Derivative |

|---|---|---|

| Molecular Weight | 282.25 g/mol | 254.24 g/mol |

| Solubility in DMF | High | Moderate |

| Hydrolysis Rate | Slower | Faster |

| Crosslinking Efficiency | Superior | Moderate |

Recent Research Advancements

Dynamic Covalent Networks

Recent studies exploit the compound’s reversible esterification for self-healing materials. For example, networks incorporating boronic ester linkages demonstrate 90% recovery of mechanical properties after damage .

Environmental Applications

Functionalized hydrogels derived from the compound effectively adsorb heavy metals (e.g., Pb²⁺, Cd²⁺) with capacities exceeding 200 mg/g .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume